molecular formula C16H11FN2O2S B10811027 1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B10811027
M. Wt: 314.3 g/mol
InChI Key: KPUUPZNXZNOWIA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a heterocyclic ketone featuring a 4-fluorophenyl group and a 5-phenyl-1,3,4-oxadiazole-2-sulfanyl moiety. Its molecular formula is C₁₇H₁₂FN₃O₂S, with a molecular weight of 341.36 g/mol.

Properties

Molecular Formula

C16H11FN2O2S

Molecular Weight

314.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C16H11FN2O2S/c17-13-8-6-11(7-9-13)14(20)10-22-16-19-18-15(21-16)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

KPUUPZNXZNOWIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a compound that incorporates both a fluorophenyl group and an oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

PropertyDescription
Molecular Formula C14H12FN2OS
Molecular Weight 276.32 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Activity against several bacterial strains.
  • Enzyme Inhibition : Potential to inhibit specific enzymes related to cancer progression.

Anticancer Activity

Recent studies have shown that compounds similar to this compound demonstrate promising anticancer properties. For instance:

  • Cytotoxicity Studies :
    • The compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Notably, the IC50 for MCF-7 was reported at 0.65 µM .
    • A comparative analysis with reference compounds such as combretastatin-A4 showed similar or enhanced activity .
  • Mechanism of Action :
    • The compound induced apoptosis in cancer cells by upregulating p53 expression and activating caspase pathways . Molecular docking studies indicated strong interactions with estrogen receptors, suggesting potential use in hormone-related cancers .

Antimicrobial Activity

The antimicrobial potential of the compound has also been evaluated:

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 µg/mL for derivatives containing similar structures .
  • Biofilm Inhibition :
    • Compounds with oxadiazole rings were effective in inhibiting biofilm formation in pathogenic bacteria, indicating their potential as therapeutic agents against resistant strains .

Case Studies

Several case studies highlight the biological effects of similar compounds:

  • Study on Oxadiazole Derivatives :
    • A study published in MDPI highlighted that derivatives with oxadiazole units exhibited anticancer activity with IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines .
  • Synthesis and Evaluation :
    • A recent synthesis of related oxadiazole compounds revealed strong cytotoxicity against pancreatic ductal adenocarcinoma (PANC-1) cells . The study emphasized the importance of structural modifications to enhance biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its ability to interact with biological targets. Research has indicated that derivatives of oxadiazoles can possess anti-inflammatory, anti-cancer, and anti-diabetic properties.

  • Anti-Cancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been tested against glioblastoma cell lines, demonstrating significant cytotoxic effects .
  • Anti-Diabetic Effects : Some derivatives have been evaluated for their ability to lower glucose levels in diabetic models, indicating potential in treating metabolic disorders .

Material Science

The unique structural characteristics of 1-(4-Fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone make it suitable for applications in material science.

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific electronic or optical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Agricultural Chemistry

Research has explored the use of oxadiazole derivatives as agrochemicals. Their ability to act as fungicides or herbicides has been investigated, showcasing potential for crop protection applications.

Case Study 1: Anti-Cancer Research

A study published in December 2022 evaluated a series of oxadiazole derivatives for their cytotoxicity against glioblastoma cell lines. The results indicated that certain compounds led to significant reductions in cell viability and induced apoptosis through DNA damage mechanisms .

CompoundIC50 (µM)Mechanism of Action
Compound A15Apoptosis induction
Compound B10DNA damage
Compound C20Cell cycle arrest

Case Study 2: Anti-Diabetic Activity

In vivo studies using Drosophila melanogaster models demonstrated that specific oxadiazole derivatives significantly lowered glucose levels, suggesting their potential as anti-diabetic agents. The research highlighted the need for further exploration into their mechanisms and efficacy .

CompoundGlucose Reduction (%)Model Used
Compound D30%Drosophila melanogaster
Compound E25%Diabetic mouse model

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Biological Activity
Target Compound C₁₇H₁₂FN₃O₂S 341.36 4-Fluorophenyl, 5-phenyl-sulfanyl 1,3,4-Oxadiazole Under investigation
1-(4-Chlorophenyl)-N-(1-(5-phenyl-oxadiazol-2-yl)methyl-benzoimidazol-2-yl)methanimine C₂₀H₁₄ClN₅O 375.81 4-Chlorophenyl, benzoimidazole Benzoimidazole Reagent for elemental synthesis
2-[(5-Phenyl-oxadiazol-2-yl)sulfanyl]-1-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanone C₂₁H₁₈F₃N₅O₂S 448.50 Trifluoromethylphenyl-piperazine 1,3,4-Oxadiazole Research compound (no activity specified)
1-(Adamantan-1-yl)-2-[(5-methylsulfanyl-thiadiazol-2-yl)sulfanyl]ethanone C₁₅H₂₀N₂O₂S₂ 356.46 Adamantyl, methylsulfanyl 1,3,4-Thiadiazole 11β-HSD1 inhibition (diabetes target)
(4-Fluorophenyl)(1-(5-phenyl-oxadiazol-2-yl)indolizin-3-yl)methanone C₂₃H₁₄FN₃O₂ 383.38 Indolizine, 4-fluorophenyl 1,3,4-Oxadiazole Anticancer (MCF-7 IC₅₀: 8–12 µM)
2-{(5-Phenyl-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides C₁₃H₁₂N₄O₂S 288.32 Acetamide substituents 1,3,4-Oxadiazole Antimicrobial (MIC: 15–30 µg/mL)
Key Observations:
  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers higher electronegativity and metabolic resistance compared to the 4-chlorophenyl analog in .
  • Biological Activity: Indolizine-containing analogs (e.g., ) demonstrate potent anticancer activity, suggesting that the target compound’s ethanone core may retain cytotoxicity with optimized substituents.
Anticancer Activity
  • Indolizine-Oxadiazole Hybrids () : Exhibited IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells. The indolizine moiety enhances DNA intercalation, while the oxadiazole improves solubility.
  • Adamantyl-Thiadiazole Derivatives () : Targeted 11β-HSD1 for diabetes/metabolic syndrome, highlighting the role of bulky substituents in enzyme inhibition.
Antimicrobial Activity
  • Acetamide-Oxadiazole Derivatives () : Showed MIC values of 15–30 µg/mL against bacterial strains. The acetamide group increases hydrogen bonding but may elevate hemolytic risk.
  • Pyridine-Oxadiazole Analogs () : Demonstrated MIC values of 30–43 µg/cm³, suggesting that fluorophenyl substitution (as in the target compound) could enhance membrane penetration.
Antioxidant Activity
  • Naphthyl-Oxadiazole Derivatives (): Antioxidant activity via DPPH scavenging (IC₅₀ ~20 µM).

Preparation Methods

Cyclization of Acylhydrazides

Procedure :

  • Hydrazide Formation : Phenylacetic acid is treated with hydrazine hydrate in ethanol under reflux to yield phenylacetohydrazide.

  • Cyclization : The hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide (KOH) at 0–5°C, followed by acidification with hydrochloric acid (HCl) to precipitate 5-phenyl-1,3,4-oxadiazole-2-thiol.

Reaction Conditions :

  • Temperature : 0–5°C during CS₂ addition, followed by reflux at 80°C for 6 hours.

  • Yield : 75–85% after recrystallization from ethanol.

Key Analytical Data :

  • IR (KBr) : 1624 cm⁻¹ (C=N), 1155 cm⁻¹ (C-O-C), 1218 cm⁻¹ (N-C=S).

  • ¹H NMR (CDCl₃) : δ 7.33–7.54 ppm (phenyl protons), δ 5.37 ppm (SH proton).

Alkylation with 2-Bromo-1-(4-Fluorophenyl)Ethanone

The sulfanyl group of the oxadiazole-thiol intermediate undergoes nucleophilic substitution with α-haloketones to form the target compound.

Nucleophilic Substitution

Procedure :

  • Reaction Setup : 5-Phenyl-1,3,4-oxadiazole-2-thiol (1 eq) and 2-bromo-1-(4-fluorophenyl)ethanone (1.1 eq) are dissolved in acetone.

  • Base Addition : Potassium carbonate (K₂CO₃, 1.5 eq) is added to deprotonate the thiol group.

  • Reaction Monitoring : Stirred at room temperature for 3–6 hours, with progress tracked via TLC.

Optimized Conditions :

  • Solvent : Acetone (0.2 M concentration).

  • Temperature : Room temperature (25°C).

  • Yield : 79–93% after recrystallization from ethanol/hexane.

Key Analytical Data :

  • IR (KBr) : 1718 cm⁻¹ (C=O), 1624 cm⁻¹ (C=N), 1155 cm⁻¹ (C-O-C).

  • ¹H NMR (CDCl₃) : δ 7.99–8.01 ppm (fluorophenyl protons), δ 5.45 ppm (S-CH₂), δ 4.23 ppm (O-CH₂).

  • LC-MS (m/z) : 315 [M+1]⁺.

Alternative Synthetic Routes

One-Pot Oxadiazole Synthesis-Arylation

A streamlined method employs a one-pot approach using carboxylic acids and aryl halides:

  • Coupling : Phenylacetic acid reacts with N -isopropylimidazole thiophosphate (NIITP) in 1,4-dioxane at 80°C.

  • Cyclization : Addition of 1-chloro-4-iodobenzene, 1,10-phenanthroline, and CuI at 120°C for 17 hours yields the oxadiazole-arylated product.

Advantages :

  • Yield : 87% with reduced purification steps.

  • Scalability : Demonstrated at 5 mmol scale.

Oxidative Cyclization Using Iodine

For laboratories lacking specialized catalysts, iodine in KI serves as an oxidizing agent:

  • Reaction : Acylthiosemicarbazide derivatives are heated with iodine in ethanol.

  • Cyclization : Forms the oxadiazole-thiol intermediate in 62% yield.

Comparative Analysis of Methods

Method Conditions Yield Purification Advantages
Classical Cyclization KOH, CS₂, 0–5°C → HCl75–85%Recrystallization (EtOH)High purity, minimal side products
One-Pot Arylation NIITP, CuI, 120°C87%Column chromatographyScalable, fewer steps
Iodine-Mediated I₂/KI, ethanol, reflux62%FiltrationLow-cost reagents

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors and catalytic systems are prioritized:

  • Catalysts : CuO nanoparticles enhance coupling efficiency.

  • Solvent Recovery : Ethanol and acetone are recycled via distillation.

  • Quality Control : HPLC ensures >98% purity, with residual solvents <0.1%.

Challenges and Mitigation

  • Thiol Oxidation : Exposure to air leads to disulfide formation. Use nitrogen atmosphere during reactions.

  • Haloketone Reactivity : 2-Bromo-1-(4-fluorophenyl)ethanone is moisture-sensitive. Store under anhydrous conditions.

  • Byproducts : Unreacted hydrazide may persist. Acid-base washes (5% HCl/NaHCO₃) improve purity .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substituent positions on the fluorophenyl and oxadiazole rings. The sulfanyl group’s deshielding effect is observable at δ 2.8–3.2 ppm .
  • FT-IR : Detect C=O (1690–1720 cm⁻¹) and C-F (1220–1280 cm⁻¹) stretches.
  • HRMS : Validate molecular weight (MW = 342.36 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, though crystallization is challenging due to the compound’s hydrophobicity .

How can computational modeling predict the reactivity of the sulfanyl group?

Advanced Research Question

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • MD simulations : Model solvent effects on sulfanyl group interactions, particularly in polar aprotic solvents like DMF .
  • Docking studies : Predict binding affinities with biological targets (e.g., enzymes with cysteine residues) by analyzing sulfur’s lone-pair electrons .
    Validation requires correlating computational data with experimental kinetic studies (e.g., thiol-disulfide exchange rates) .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

  • Low solubility : The fluorophenyl and oxadiazole groups reduce solubility in common solvents. Mixed solvents (e.g., DCM/hexane) or slow evaporation at 4°C may improve crystal growth .
  • Polymorphism : Multiple crystal forms can arise, complicating data interpretation.
  • Resolution limitations : Heavy atoms (e.g., Br or I derivatives) may be needed for phasing, but the parent compound lacks these. Synchrotron radiation can enhance weak diffraction patterns .

How should researchers handle storage and solubility issues for this compound?

Basic Research Question

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation of the sulfanyl group. Shelf life: 1 month at –20°C; 6 months at –80°C .
  • Solubility : Use DMSO or DMF for stock solutions (10 mM). For aqueous buffers, add co-solvents (e.g., 10% PEG-400) and sonicate at 37°C .

What strategies mitigate toxicity risks during biological assays?

Advanced Research Question

  • Structure-activity relationships (SAR) : Modify the oxadiazole or fluorophenyl groups to reduce cytotoxicity while retaining target affinity .
  • In vitro protocols : Use lower concentrations (IC₅₀ < 10 µM) and include negative controls (e.g., cells treated with DMSO alone).
  • Metabolic stability testing : Assess hepatic clearance using microsomal assays to identify labile moieties (e.g., ester groups) .

How do electronic effects of the 4-fluorophenyl group influence reactivity?

Advanced Research Question
The para-fluorine exerts a strong –I effect, deactivating the aromatic ring and directing electrophilic substitution to the meta position. This electron withdrawal:

  • Stabilizes the ethanone carbonyl group, reducing keto-enol tautomerism .
  • Enhances oxidative stability of the sulfanyl group by lowering electron density on sulfur .
    Experimental validation via Hammett plots or kinetic isotope effects is recommended .

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